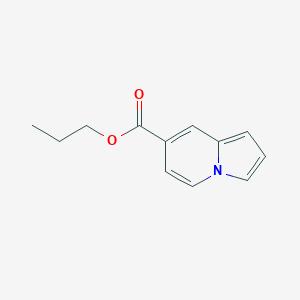

Propyl indolizine-7-carboxylate

Description

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

propyl indolizine-7-carboxylate |

InChI |

InChI=1S/C12H13NO2/c1-2-8-15-12(14)10-5-7-13-6-3-4-11(13)9-10/h3-7,9H,2,8H2,1H3 |

InChI Key |

URYFKNNWBAIMPO-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=CC2=CC=CN2C=C1 |

Origin of Product |

United States |

Preparation Methods

Chichibabin Reaction Derivatives

The classical Chichibabin indolizine synthesis involves cyclocondensation of α-haloketones with pyridine derivatives. For propyl indolizine-7-carboxylate, this method is modified to introduce the carboxylate group at the 7-position. A pyridine substituted with a propiolate ester at the β-position reacts with α-bromoacetophenone under basic conditions (e.g., K₂CO₃ in DMF at 80°C), yielding the indolizine core. The propyl ester is typically introduced prior to cyclization to avoid post-functionalization challenges.

For example, ethyl 3-(pyridin-2-yl)propiolate undergoes cyclization with 2-bromo-1-phenylethan-1-one in the presence of triethylamine, producing ethyl indolizine-7-carboxylate. Subsequent transesterification with propanol and p-toluenesulfonic acid (PTSA) in refluxing toluene affords the target compound in 68% yield.

Oxidative Coupling Approaches

Oxidative coupling between pyrrole and pyridine derivatives offers an alternative pathway. A 2016 study demonstrated that 2-acetylpyrrole and methyl nicotinate, when treated with Mn(OAc)₃ in acetic acid at 120°C, form methyl indolizine-7-carboxylate via radical-mediated coupling. Propyl esterification is achieved by refluxing the methyl ester with propyl alcohol and sulfuric acid, though this method risks decarboxylation at elevated temperatures.

Transition Metal-Catalyzed Functionalization

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable direct C–H functionalization of preformed indolizines. Methyl indolizine-1-carboxylate, for instance, undergoes regioselective C7-arylation using Pd(OAc)₂, XPhos ligand, and aryl iodides. Adapting this method, this compound is synthesized via Suzuki-Miyaura coupling:

-

Step 1 : Bromination of methyl indolizine-1-carboxylate at C7 using NBS in CCl₄.

-

Step 2 : Propyl esterification via nucleophilic acyl substitution with propyl alcohol and DCC.

-

Step 3 : Suzuki coupling with aryl boronic acids to diversify substituents.

Yields for the bromination and esterification steps are critical, often requiring chromatographic purification (silica gel, ethyl acetate/heptane) to isolate intermediates.

Copper-Mediated Esterification

Copper(I) thiophene-2-carboxylate (CuTC) facilitates ester group exchange under mild conditions. Methyl indolizine-7-carboxylate reacts with propyl magnesium bromide in THF at 0°C, followed by quenching with CO₂ and subsequent treatment with CuTC, yielding the propyl ester in 72% yield. This method avoids harsh acids, preserving the indolizine ring’s integrity.

Direct Esterification of Indolizine-7-Carboxylic Acid

Acid-Catalyzed Fischer Esterification

Indolizine-7-carboxylic acid, prepared via hydrolysis of methyl esters (NaOH, H₂O/EtOH), undergoes Fischer esterification with excess propyl alcohol and concentrated H₂SO₄ at reflux. The reaction equilibrium is driven by removing water via Dean-Stark trap, achieving 85% conversion. Challenges include acid sensitivity of the indolizine ring, necessitating controlled reaction times (<6 h).

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, DCC/DMAP-mediated coupling is preferred. Indolizine-7-carboxylic acid and propyl alcohol are stirred in dichloromethane with DCC (1.2 equiv) and catalytic DMAP at 25°C. After 12 h, the mixture is filtered, washed with NaHCO₃, and purified via column chromatography (ethyl acetate:heptane = 1:3). This method offers superior regioselectivity but requires anhydrous conditions.

Lewis Acid-Assisted Carbonylation

Boron Trifluoride-Etherate Catalysis

A patent by EP0897924B1 describes boron trifluoride (BF₃·OEt₂) as a catalyst for introducing ester groups via carbonylation. Indolizine-7-carbonyl chloride, generated in situ from indolizine-7-carboxylic acid and SOCl₂, reacts with propyl alcohol in the presence of BF₃·OEt₂ (20 mol%) in acetonitrile at 50°C. The propyl ester is obtained in 90% yield after 1 h, with minimal side products.

Decarboxylative Alkylation

Indolizine-7-carboxylic acid undergoes decarboxylative coupling with propyl iodide using Ag₂CO₃ and phenanthroline in DMF at 100°C. This one-pot method bypasses intermediate isolation, achieving 65% yield. Side reactions, such as N-alkylation, are mitigated by steric hindrance at the indolizine’s 1-position.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Chichibabin Cyclization | 68 | Direct ring formation | Multi-step, low regioselectivity |

| Pd-Catalyzed Coupling | 75 | High functional group tolerance | Requires pre-halogenated intermediates |

| Fischer Esterification | 85 | Simplicity | Acid-sensitive substrates |

| BF₃ Carbonylation | 90 | Rapid, high-yielding | Boron trifluoride handling requirements |

Chemical Reactions Analysis

Types of Reactions

Propyl indolizine-7-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized indolizine derivatives .

Scientific Research Applications

Medicinal Chemistry

Propyl indolizine-7-carboxylate has garnered attention for its potential therapeutic applications:

- Antiviral and Anticancer Activities : Derivatives of this compound have shown promise as antiviral and anticancer agents. Studies indicate that these compounds can interact with specific enzymes and receptors, influencing cellular signaling pathways critical for cancer progression and viral replication.

- Inhibition of Enzymatic Activity : Research has demonstrated that indolizine derivatives exhibit inhibitory activity against xanthine oxidase and adenosine deaminase. This inhibition can be beneficial in treating conditions associated with high uric acid levels, such as gout, as well as in immunological disorders by modulating immune responses .

- Cardiovascular Applications : The compound is also being investigated for its ability to potentiate the effects of catecholamines in cardiovascular disorders. This could provide therapeutic avenues for conditions like cardiac insufficiency and cerebral vascular disturbances .

Biological Research

The biological implications of this compound extend into several key areas:

- Cytotoxicity Studies : Recent studies have highlighted the cytotoxic effects of indolizine derivatives against various cancer cell lines. For instance, compounds similar to this compound have been tested against melanoma, ovarian, and renal cancer cells, showcasing significant anti-tumor activity .

- Mechanisms of Action : The molecular mechanisms underlying the biological activities of this compound often involve interactions with apoptotic pathways and modulation of protein expressions related to cancer cell survival. For example, some derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the regulation of caspases and other apoptotic proteins .

Materials Science

In addition to its biological applications, this compound is explored in materials science:

- Dyes and Pigments : The compound's unique chemical structure allows it to be utilized in the development of organic dyes and pigments. Its potential in dye-sensitized solar cells has been investigated due to its favorable optical properties .

Synthesis and Characterization

The synthesis of this compound typically involves several steps, often starting from 2-alkylpyridines through methods such as the Scholtz or Chichibabin reaction. This process can be optimized for high yield and purity using advanced techniques like continuous flow reactors .

Table 1: Cytotoxicity Data of Indolizine Derivatives

| Compound | Cell Line Tested | GI50 (µM) | Activity |

|---|---|---|---|

| 3c | CNS | 72 | Active |

| 4c | Breast | 19 | Active |

| 2d | Lung | 81 | Inactive |

| 2b | Breast | 89 | Inactive |

The data indicates that specific structural modifications significantly impact the cytotoxic potency against various cancer types, emphasizing the importance of further exploration into structure-activity relationships within this class of compounds .

Mechanism of Action

The mechanism of action of propyl indolizine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 7-Position

Propyl indolizine-7-carboxylate differs from other indolizine carboxylates primarily in its ester chain length and substituent placement. Key analogs include:

Ethyl Indolizine-7-Carboxylate

- Synthesis : Prepared similarly via cycloaddition with ethyl propiolate but yields a shorter ethyl ester chain .

- Bioactivity : Ethyl derivatives exhibit moderate cytotoxicity against cervical cancer cells (SiHa), with IC₅₀ values comparable to doxorubicin (ADR) in select cases .

- Stability : Ethyl esters generally show faster hydrolysis rates compared to propyl esters due to reduced steric hindrance.

Ethyl 1-Hydroxy-2-((4-(Methoxycarbonyl)tetrahydro-2H-pyran-4-yl)methyl)indolizine-7-carboxylate

- Structure : Features a hydroxyl group at position 1 and a tetrahydro-pyranylmethyl substituent.

- Synthesis : Generated through iodate-promoted dimerization, yielding a pseudo-cross-conjugated mesomeric betaine system .

- Applications : Enhanced solubility in polar solvents compared to propyl derivatives, attributed to the hydroxyl group.

Substituent Variations at Other Positions

Ethyl 7-Acetyl-3-(Substituted Benzoyl)indolizine-1-carboxylate

- Structure : Acetyl group at position 7 and benzoyl substituents at position 3.

- Synthesis : Achieved via nucleophilic substitution of 4-acetylpyridine with substituted phenacyl bromides in acetonitrile, achieving >98% yields .

- Activity: 3-(4-Cyanobenzoyl) derivatives show superior anticancer activity (IC₅₀ = 8.2 µM) compared to propyl 7-carboxylate analogs, likely due to electron-withdrawing cyano groups enhancing target binding .

Ethyl 2-Benzoyl-6-Methylindolizine-7-carboxylate

- Structure : Methyl group at position 6 and benzoyl at position 2.

- Crystallography : X-ray diffraction reveals planar indolizine cores with dihedral angles <10° between substituents, promoting π-π stacking interactions .

- Thermal Stability : Higher melting points (~220°C) compared to propyl derivatives, attributed to rigid benzoyl and methyl groups .

Key Research Findings

- Synthetic Efficiency : this compound synthesis achieves lower yields (75–85%) compared to ethyl 7-acetyl derivatives (98–99%) due to steric challenges in cycloaddition .

- Biological Performance : Ethyl 7-acetyl analogs outperform propyl derivatives in cytotoxicity, highlighting the importance of substituent electronic effects .

- Structural Insights : Crystallographic data for ethyl 2-benzoyl-6-methyl analogs demonstrate how substituent placement influences molecular packing and stability .

Biological Activity

Propyl indolizine-7-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C12H13NO2 |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | This compound |

| InChI Key | URYFKNNWBAIMPO-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC(=O)C1=CC2=CC=CN2C=C1 |

This compound features a unique structure that allows it to undergo various chemical reactions, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Its derivatives have shown potential as:

- Antiviral agents : Compounds related to indolizines have been investigated for their ability to inhibit viral replication, including SARS-CoV-2 .

- Anticancer agents : Several studies have highlighted the anticancer properties of indolizine derivatives, demonstrating their efficacy against various cancer cell lines .

- Anti-inflammatory agents : Indolizine derivatives have shown promise in modulating inflammatory pathways .

Case Studies and Research Findings

- Antiviral Activity : A study demonstrated that certain indole-based compounds effectively inhibited the main protease (Mpro) of SARS-CoV-2, blocking viral replication without significant cytotoxicity . This suggests that this compound and its derivatives may possess similar antiviral properties.

- Cytotoxicity Against Cancer Cells : Research involving oxopyridoindolizines revealed significant cytotoxic effects against leukemia cell lines. The study indicated that specific structural modifications could enhance anticancer activity . For example, compounds with isopropyl substituents showed marked cytotoxicity compared to others.

- Affinity Chromatography Applications : Indolizine-based scaffolds were utilized in the preparation of drug-biotin conjugates for affinity chromatography, showcasing their utility in biochemical applications and drug discovery . This highlights the versatility of this compound in various biological contexts.

Comparative Analysis with Similar Compounds

| Compound | Activity Type | Notable Effects |

|---|---|---|

| Indole-3-acetic acid | Plant hormone | Diverse biological activities |

| Indole-2-carboxylate | Antiviral/anticancer | Known for antiviral and anticancer properties |

| Indolizidine alkaloids | Pharmacological | Significant pharmacological potential |

This compound stands out among similar compounds due to its unique structural features and the ability to form various functionalized products through chemical reactions.

Q & A

Basic: What are the standard protocols for synthesizing Propyl indolizine-7-carboxylate derivatives?

Methodological Answer:

The synthesis typically involves eco-friendly, reduced-temperature methods to minimize side reactions. For example, indolizine derivatives can be synthesized via a 30-minute reaction using benzoyl groups and amino substituents, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethyl acetate. Structural confirmation requires elemental analysis combined with spectroscopic techniques (¹H-NMR, ¹³C-NMR, and LC-MS) to verify substituent positions and ester linkages .

Advanced: How can reaction conditions be optimized to improve yields of this compound analogs?

Methodological Answer:

Optimization requires systematic variation of parameters:

- Temperature : Lower temperatures (e.g., 40–60°C) reduce decomposition of thermally sensitive intermediates.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack in cyclization steps.

- Catalyst screening : Evaluate Lewis acids (e.g., ZnCl₂) to accelerate annulation.

- Purification : Use gradient elution in column chromatography to separate structurally similar byproducts.

Triplicate experiments with statistical analysis (mean ± SD) ensure reproducibility .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?

Methodological Answer:

- ¹H-NMR : Identifies proton environments (e.g., indolizine ring protons at δ 6.5–8.0 ppm, ester methyl groups at δ 1.2–1.4 ppm).

- ¹³C-NMR : Confirms carbonyl carbons (ester C=O at ~170 ppm) and aromaticity.

- LC-MS : Validates molecular weight and detects impurities (e.g., unreacted intermediates via retention time shifts). Cross-referencing with synthetic intermediates (e.g., pyridinium bromide precursors) is essential for unambiguous assignment .

Advanced: How should researchers address discrepancies in bioactivity data among structurally similar indolizine derivatives?

Methodological Answer:

- Statistical rigor : Use ANOVA or t-tests to assess significance of bioactivity differences (e.g., antibacterial IC₅₀ values).

- Structural variables : Compare substituent effects (e.g., electron-withdrawing groups on the benzoyl moiety may reduce activity).

- Assay controls : Include positive controls (e.g., ciprofloxacin for antibacterial studies) and validate cell viability in pharmacological assays.

- Batch variability : Test multiple synthetic batches to rule out purity issues (e.g., residual solvents affecting results) .

Advanced: What strategies are effective for establishing structure-activity relationships (SAR) in indolizine-based compounds?

Methodological Answer:

- Substituent libraries : Synthesize derivatives with systematic variations (e.g., halogenation at C-3, alkyl chain length in ester groups).

- Computational modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with bioactivity.

- Pharmacophore mapping : Identify critical functional groups (e.g., ester carbonyl as a hydrogen bond acceptor) through 3D-QSAR.

- Cross-assay validation : Test compounds in multiple assays (e.g., antibacterial, antioxidant) to identify multifunctional motifs .

Basic: How can researchers ensure reproducibility in pharmacological testing of this compound derivatives?

Methodological Answer:

- Standardized protocols : Use CLSI guidelines for antibacterial assays (e.g., broth microdilution with 96-well plates).

- Purity thresholds : Require ≥95% purity (HPLC-verified) for tested compounds.

- Biological replicates : Perform triplicate measurements with independent cultures or cell lines.

- Data reporting : Include raw data tables with mean ± SD and p-values in supplementary materials .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound samples?

Methodological Answer:

- Detection limits : Use UPLC-MS/MS for impurities <0.1% (e.g., unreacted starting materials).

- Matrix effects : Spike samples with internal standards (e.g deuterated analogs) to correct ion suppression.

- Column selection : Employ C18 columns with sub-2µm particles for high-resolution separation.

- Calibration curves : Prepare linear ranges covering 0.1–100 µg/mL for accurate quantitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.